molecular formula C17H14N2O2 B1312930 Benzyl 3-methylquinoxaline-2-carboxylate CAS No. 389121-59-9

Benzyl 3-methylquinoxaline-2-carboxylate

Cat. No.: B1312930
CAS No.: 389121-59-9
M. Wt: 278.3 g/mol
InChI Key: BGEFIJNJKJDLID-UHFFFAOYSA-N
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Description

Benzyl 3-methylquinoxaline-2-carboxylate is a chemical compound with the molecular formula C17H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Biochemical Analysis

Biochemical Properties

2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .

Cellular Effects

The effects of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

At the molecular level, 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in conformational changes in the target biomolecules, affecting their activity and interactions with other molecules . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy and potency . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s effects change dramatically at specific dosage levels.

Metabolic Pathways

2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and metabolic regulation. These interactions can influence metabolic fluxes and metabolite levels, leading to changes in cellular metabolism . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation.

Transport and Distribution

The transport and distribution of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported into mitochondria, where it exerts its effects on metabolic processes.

Subcellular Localization

The subcellular localization of 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methylquinoxaline-2-carboxylate typically involves the esterification of 3-methyl-2-quinoxalinecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methylquinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The aromatic ring in the quinoxaline structure can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Products may include quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: The primary product is 3-methyl-2-quinoxalinecarboxylic acid benzyl alcohol.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated quinoxaline derivatives.

Scientific Research Applications

Benzyl 3-methylquinoxaline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials that require quinoxaline derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-quinoxalinecarboxylic acid: A closely related compound with similar chemical properties.

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Quinoxalinecarboxylic acid: Another derivative with different substituents.

Uniqueness

Benzyl 3-methylquinoxaline-2-carboxylate is unique due to the presence of both a methyl group and a phenylmethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 3-methylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-16(19-15-10-6-5-9-14(15)18-12)17(20)21-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEFIJNJKJDLID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466262
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389121-59-9
Record name 2-Quinoxalinecarboxylic acid, 3-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes Benzyl 3-methylquinoxaline-2-carboxylate a promising compound for fighting tuberculosis?

A1: This compound, alongside its unsubstituted counterpart (lacking the methyl group at the 3 position), demonstrated good anti-tuberculosis activity, including activity within macrophages. [] The study highlights that the presence of a benzyl group in the carboxylate group significantly contributes to the compound's effectiveness against Mycobacterium tuberculosis. While the exact mechanism of action remains under investigation, the research suggests that structural modifications, particularly at the carboxylate and 7th position of the quinoxaline nucleus, can significantly impact the compound's potency and efficacy as an anti-tuberculosis agent.

Q2: How does the structure of this compound influence its activity against Mycobacterium tuberculosis?

A2: The study emphasizes a structure-activity relationship (SAR) for this class of compounds. [] Specifically, the benzyl group in the carboxylate position was associated with higher anti-tuberculosis activity compared to other substituents like ethyl, 2-methoxyethyl, allyl, or tert-butyl. Furthermore, the presence of a chlorine atom at the 7th position of the quinoxaline ring, along with the benzyl group, further enhances the compound's effectiveness. This highlights the importance of specific structural features for optimal activity against Mycobacterium tuberculosis.

Q3: What are the next steps in researching this compound as a potential tuberculosis treatment?

A3: Although promising in vitro and macrophage results were obtained, further research is necessary. [] Investigating the precise mechanism of action against Mycobacterium tuberculosis is crucial. Additionally, exploring the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and conducting in vivo studies using animal models are essential steps to determine its potential for clinical development. Evaluating toxicity, safety profiles, and potential drug resistance mechanisms will be critical to assess the compound's suitability as a viable tuberculosis treatment option.

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